molecular formula C14H14ClN3O3 B4356092 methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate

methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B4356092
M. Wt: 307.73 g/mol
InChI Key: OYCLFQTZFBKCMX-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorobenzoyl group and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization with ethyl hydrazinecarboxylate under controlled conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux to ensure complete conversion of reactants to products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-chlorobenzoyl)amino]benzoate
  • Methyl 4-[(4-chlorobenzoyl)carbamothioyl]amino]benzoate

Uniqueness

Methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[(4-chlorobenzoyl)amino]-1-ethylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c1-3-18-8-11(12(17-18)14(20)21-2)16-13(19)9-4-6-10(15)7-5-9/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLFQTZFBKCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-[(4-chlorobenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate

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